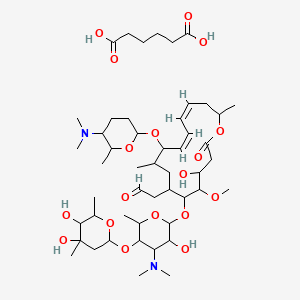
Zirconium96
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium-96 is a naturally occurring isotope of zirconium, represented by the symbol (^{96}\text{Zr}). It is one of the five stable isotopes of zirconium, comprising about 2.80% of natural zirconium . This isotope is notable for its extremely long half-life of approximately (2.0 \times 10^{19}) years, making it effectively stable for most practical purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium-96 can be isolated from natural zirconium through various separation techniques. One common method involves the use of gas centrifugation or laser isotope separation, which exploits the slight differences in mass between the isotopes to achieve separation .
Industrial Production Methods
In industrial settings, zirconium is typically extracted from zircon (zirconium silicate, ( \text{ZrSiO}_4 )) through a series of chemical processes. The zircon is first converted to zirconium dioxide (( \text{ZrO}_2 )) by heating it with chlorine and carbon. The zirconium dioxide is then reduced with magnesium in the Kroll process to produce metallic zirconium .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium-96, like other zirconium isotopes, undergoes various chemical reactions:
Oxidation: Zirconium reacts with oxygen to form zirconium dioxide (( \text{ZrO}_2 )), a highly stable compound.
Reduction: Zirconium can be reduced from its dioxide form using magnesium or calcium in high-temperature conditions.
Substitution: Zirconium forms halides when reacted with halogens.
Common Reagents and Conditions
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Uses magnesium or calcium at high temperatures.
Substitution: Involves halogens like chlorine, bromine, or iodine, typically at elevated temperatures.
Major Products
Oxidation: Zirconium dioxide (( \text{ZrO}_2 ))
Reduction: Metallic zirconium
Substitution: Zirconium tetrachloride (( \text{ZrCl}_4 )), zirconium tetrabromide (( \text{ZrBr}_4 )), zirconium tetraiodide (( \text{ZrI}_4 )).
Wissenschaftliche Forschungsanwendungen
Zirconium-96 has several applications in scientific research:
Wirkmechanismus
The mechanism by which zirconium-96 exerts its effects is primarily related to its physical and chemical properties:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium-90: Another stable isotope of zirconium, comprising about 51.5% of natural zirconium.
Zirconium-91: A stable isotope with a natural abundance of 11.2%.
Zirconium-92: A stable isotope with a natural abundance of 17.1%.
Zirconium-94: A stable isotope with a natural abundance of 17.4%.
Uniqueness of Zirconium-96
Zirconium-96 is unique among these isotopes due to its extremely long half-life and its role in double beta decay studies. This makes it particularly valuable in nuclear physics research, where it helps scientists probe the fundamental properties of neutrinos and other subatomic particles .
Eigenschaften
CAS-Nummer |
15691-06-2 |
|---|---|
Molekularformel |
C7H7ClN2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1175299.png)
